molecular formula C5H3BrF3NO B2715192 4-(Bromomethyl)-2-(trifluoromethyl)oxazole CAS No. 2137577-55-8

4-(Bromomethyl)-2-(trifluoromethyl)oxazole

Cat. No. B2715192
CAS RN: 2137577-55-8
M. Wt: 229.984
InChI Key: NLFBNKJPMXFAHU-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)-2-(trifluoromethyl)oxazole” is a chemical compound that contains a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to an oxazole ring . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . The trifluoromethyl group is a motif of great importance in pharmaceuticals, agrochemicals, and materials science .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would consist of an oxazole ring with a bromomethyl group attached at the 4-position and a trifluoromethyl group at the 2-position . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.


Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would depend on the specific conditions and reagents used. The bromomethyl group could potentially undergo nucleophilic substitution reactions, while the trifluoromethyl group is generally quite stable . The oxazole ring can also participate in various reactions .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The oxazole ring system, to which 4-(Bromomethyl)-2-(trifluoromethyl)oxazole belongs, is a versatile scaffold for drug discovery. Researchers have explored its synthesis using various methods, including oxidized forms of ketones at the α-position (such as α-haloketones, α-acylaminoketones, and α-diazoketones) as precursors . In medicinal chemistry, oxazole derivatives have shown promise as potential antiviral, antibacterial, and anticancer agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive modification for drug design.

Fluorinated Building Blocks in Agrochemicals

The incorporation of fluorine-containing moieties into organic compounds is crucial in agrochemical research. The trifluoromethyl group, found in 4-(Bromomethyl)-2-(trifluoromethyl)oxazole, is particularly valuable. Agrochemicals benefit from fluorination due to improved bioavailability, metabolic stability, and activity against pests and pathogens. Researchers explore the synthesis of novel agrochemicals by incorporating trifluoromethylated fragments .

Safety and Hazards

The safety and hazards associated with “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. For instance, “4-(Trifluoromethyl)benzyl Bromide” is known to cause severe skin burns and eye damage, and may be corrosive to metals .

Future Directions

The future directions for research on “4-(Bromomethyl)-2-(trifluoromethyl)oxazole” could include exploring its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science, given the importance of the trifluoromethyl group . Further studies could also focus on developing more efficient synthesis methods for such compounds.

properties

IUPAC Name

4-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NO/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFBNKJPMXFAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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